N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide
Description
N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-ethylphenyl group at position 2 and an N-ethyl-N-phenylacetamide moiety at position 3. This structure combines azaheterocyclic systems (pyrazole and triazine) with aromatic and amide functionalities, which are common pharmacophoric elements in drug discovery. The compound’s design likely aims to leverage the electronic and steric properties of its substituents for enhanced biological activity or physicochemical stability.
Properties
IUPAC Name |
N-ethyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-3-17-10-12-18(13-11-17)20-14-21-23(30)27(24-16-28(21)25-20)15-22(29)26(4-2)19-8-6-5-7-9-19/h5-14,16H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVZANMSTOMKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(CC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s N-ethyl-N-phenylacetamide group introduces significant lipophilicity compared to the N-(3-fluorophenyl) () and N-(2-furylmethyl) () analogs. This may enhance membrane permeability but reduce aqueous solubility .
Electronic and Steric Modifications :
- Fluorine in N-(3-fluorophenyl) () increases electronegativity, which could improve binding affinity to polar targets via dipole interactions .
- The 2-furylmethyl group () introduces a heteroaromatic ring, which may improve solubility but could be susceptible to oxidative metabolism .
Biological Screening Potential: Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () demonstrate the utility of dual heterocyclic systems in broad-spectrum biological activity. While structurally distinct, this highlights the importance of hybrid frameworks in drug design .
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